4-Nitrobenzoic acid;1-phenoxypropan-2-ol
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Overview
Description
4-Nitrobenzoic acid;1-phenoxypropan-2-ol: is a compound that combines two distinct chemical entities: 4-nitrobenzoic acid and 1-phenoxypropan-2-ol. 4-Nitrobenzoic acid is an organic compound with the formula C₇H₅NO₄, known for its pale yellow crystalline appearance . It is a derivative of benzoic acid and is used as a precursor to various other chemicals. 1-Phenoxypropan-2-ol, on the other hand, is an organic compound with the formula C₉H₁₂O₂, known for its use in various industrial applications .
Preparation Methods
4-Nitrobenzoic acid: can be synthesized through the oxidation of 4-nitrotoluene using oxidants such as oxygen or dichromate . Another method involves the nitration of polystyrene followed by oxidation of the alkyl substituent . The reaction conditions typically involve the use of concentrated sulfuric acid and controlled temperatures to ensure the desired product is obtained .
1-Phenoxypropan-2-ol: is typically synthesized through the reaction of phenol with propylene oxide under basic conditions . This reaction yields 1-phenoxypropan-2-ol as the primary product, which can then be purified through distillation or recrystallization.
Chemical Reactions Analysis
4-Nitrobenzoic acid: undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other substituents.
Oxidation: It can be further oxidized to form 4-nitrobenzoyl chloride, which is a precursor to various other compounds.
1-Phenoxypropan-2-ol: can undergo:
Scientific Research Applications
4-Nitrobenzoic acid: is used in the synthesis of various pharmaceuticals, including anesthetics like procaine . It is also used as a precursor in the production of dyes and other organic compounds .
1-Phenoxypropan-2-ol: finds applications in the production of surfactants, solvents, and as an intermediate in organic synthesis . It is also used in the formulation of cosmetics and personal care products due to its solvent properties .
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid primarily involves its reduction to 4-aminobenzoic acid, which then participates in various biochemical pathways . The nitro group in 4-nitrobenzoic acid is reduced to an amino group, which can then interact with various enzymes and receptors in biological systems .
1-Phenoxypropan-2-ol: acts as a solvent and surfactant, interacting with various molecular targets to enhance the solubility and stability of other compounds . Its mechanism of action involves the disruption of intermolecular forces, leading to improved miscibility and solubility .
Comparison with Similar Compounds
4-Nitrobenzoic acid: can be compared to other nitrobenzoic acids such as 2-nitrobenzoic acid and 3-nitrobenzoic acid . While all three compounds share similar chemical properties, 4-nitrobenzoic acid is unique in its ability to serve as a precursor to 4-aminobenzoic acid, which is used in the synthesis of procaine .
1-Phenoxypropan-2-ol: can be compared to other phenoxy alcohols such as 2-phenoxyethanol and 1-phenoxy-2-propanol . Its unique structure allows it to be used in a wider range of applications, particularly in the formulation of cosmetics and personal care products .
Properties
CAS No. |
189346-56-3 |
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Molecular Formula |
C16H17NO6 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
4-nitrobenzoic acid;1-phenoxypropan-2-ol |
InChI |
InChI=1S/C9H12O2.C7H5NO4/c1-8(10)7-11-9-5-3-2-4-6-9;9-7(10)5-1-3-6(4-2-5)8(11)12/h2-6,8,10H,7H2,1H3;1-4H,(H,9,10) |
InChI Key |
RPSDOBCKGINXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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